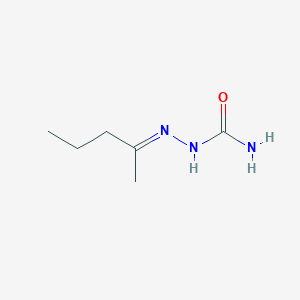
Hydrazinecarboxamide, 2-(1-methylbutylidene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrazinecarboxamide, 2-(1-methylbutylidene)-, also known as Phenylhydrazinecarboxamide, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is synthesized through a specific method and has been studied for its mechanism of action, physiological effects, and advantages and limitations for lab experiments. In
Mechanism of Action
The mechanism of action of Hydrazinecarboxamide, 2-(1-methylbutylidene)- is not fully understood. However, it is believed to act as a nucleophile and can undergo various reactions with electrophilic compounds. It has also been shown to exhibit antioxidant properties, which may contribute to its potential applications in medical research.
Biochemical and Physiological Effects:
Hydrazinecarboxamide, 2-(1-methylbutylidene)- has been studied for its biochemical and physiological effects. It has been shown to exhibit cytotoxicity towards cancer cells and has potential applications in cancer research. Additionally, it has been shown to exhibit anti-inflammatory properties, which may contribute to its potential applications in medical research.
Advantages and Limitations for Lab Experiments
One of the significant advantages of Hydrazinecarboxamide, 2-(1-methylbutylidene)- is its ability to undergo various reactions with electrophilic compounds. This property makes it a valuable starting material for the synthesis of various organic compounds. However, the compound is also known to be highly sensitive to moisture and air, which can limit its applications in certain lab experiments.
Future Directions
There are several future directions for the research on Hydrazinecarboxamide, 2-(1-methylbutylidene)-. One potential area of research is the development of new synthesis methods that can yield higher purity and yield of the product. Additionally, further studies on the mechanism of action and physiological effects of the compound can help identify its potential applications in medical research. Finally, the development of new derivatives of Hydrazinecarboxamide, 2-(1-methylbutylidene)- can expand its potential applications in various fields of research.
Conclusion:
Hydrazinecarboxamide, 2-(1-methylbutylidene)- is a chemical compound that has potential applications in scientific research. Its ability to undergo various reactions with electrophilic compounds makes it a valuable starting material for the synthesis of various organic compounds. Additionally, its potential applications in cancer research and medical research make it an exciting area of research for the future.
Synthesis Methods
Hydrazinecarboxamide, 2-(1-methylbutylidene)- is synthesized through the reaction between phenylhydrazine and ethyl acetoacetate in the presence of a catalyst. The resulting product is then treated with hydrochloric acid to obtain the desired compound. This synthesis method has been optimized to yield high purity and yield of the product.
Scientific Research Applications
Hydrazinecarboxamide, 2-(1-methylbutylidene)- has been studied for its potential applications in scientific research. One of the significant applications of this compound is in the field of organic synthesis. It has been used as a starting material for the synthesis of various organic compounds, including pyrazole derivatives, which have potential applications in pharmaceuticals.
properties
CAS RN |
3622-62-6 |
|---|---|
Molecular Formula |
C6H13N3O |
Molecular Weight |
143.19 g/mol |
IUPAC Name |
[(E)-pentan-2-ylideneamino]urea |
InChI |
InChI=1S/C6H13N3O/c1-3-4-5(2)8-9-6(7)10/h3-4H2,1-2H3,(H3,7,9,10)/b8-5+ |
InChI Key |
NFOMZAXUCGMSNI-VMPITWQZSA-N |
Isomeric SMILES |
CCC/C(=N/NC(=O)N)/C |
SMILES |
CCCC(=NNC(=O)N)C |
Canonical SMILES |
CCCC(=NNC(=O)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



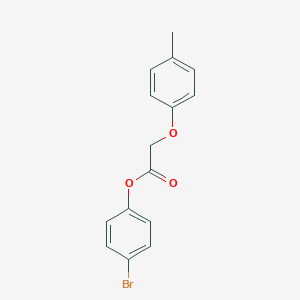
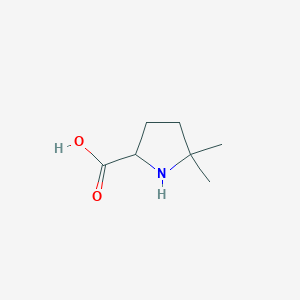
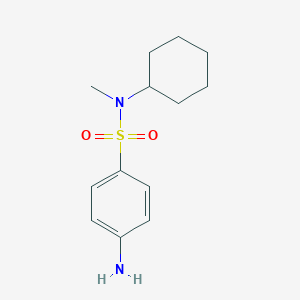
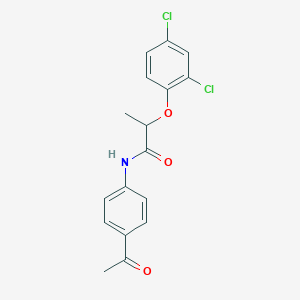

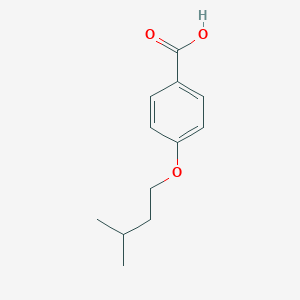

![N-[4-[(2,5-dimethoxyphenyl)sulfamoyl]phenyl]acetamide](/img/structure/B185609.png)

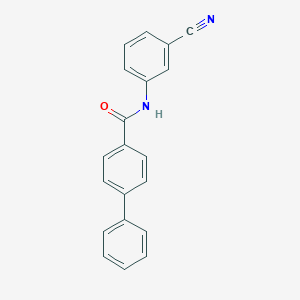
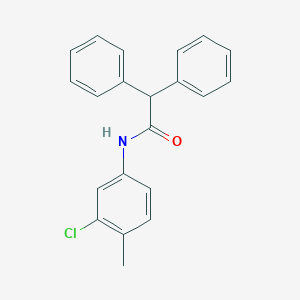
![1-(Methylsulfonyl)spiro[indoline-3,4'-piperidine]](/img/structure/B185613.png)

![2-[(5-Methylthiophen-2-yl)methylideneamino]benzamide](/img/structure/B185616.png)